molecular formula C17H20N4O B8508607 6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one

6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B8508607
M. Wt: 296.37 g/mol
InChI Key: YEMJNZHKJJQBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinolinone core and a pyrazole ring, making it an interesting subject for chemical research and development.

Preparation Methods

The synthesis of 6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one typically involves multiple steps, including the formation of the pyrazole ring and the quinolinone core. The synthetic route often starts with the preparation of the pyrazole intermediate, followed by its coupling with a quinolinone precursor under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a bioactive compound, investigating its interactions with biological targets.

    Medicine: It may have therapeutic potential, with studies focusing on its effects on various diseases and conditions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Compared to other similar compounds, 6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one stands out due to its unique structure and properties. Similar compounds include other quinolinone derivatives and pyrazole-containing molecules. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C17H20N4O/c18-16-10-15(11-3-1-2-4-11)20-21(16)13-6-7-14-12(9-13)5-8-17(22)19-14/h6-7,9-11H,1-5,8,18H2,(H,19,22)

InChI Key

YEMJNZHKJJQBBH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NN(C(=C2)N)C3=CC4=C(C=C3)NC(=O)CC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Hydrazinyl-3,4-dihydroquinolin-2(1H)-one (1.00 g, 4.68 mmol, available from Example A35) was dissolved in EtOH (10 mL) and 3-cyclopentyl-3-oxopropanenitrile (0.706 g, 5.15 mmol) was added. The reaction mixture was heated at 80° C. for 22 h. The reaction mixture was concentrated and the residue was suspended in EtOAc (30 mL) and treated slowly with satd. Na2CO3 (30 mL). The solution was extracted with EtOAc (3×), and the combined organics were washed H2O and dried (Na2SO4), filtered, concentrated and dried to yield 6-(5-amino-3-cyclopentyl-1H-pyrazol-1-yl)-3,4-dihydroquinolin-2(1H)-one (1.2 g, 87% yield) which was used without further purification. LC-MS (EI) m/z: 297.2 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.706 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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